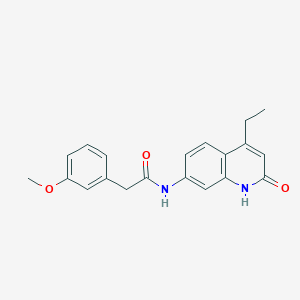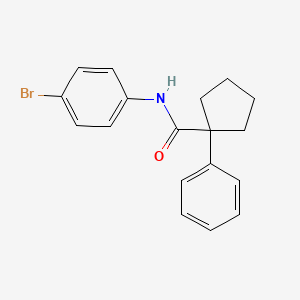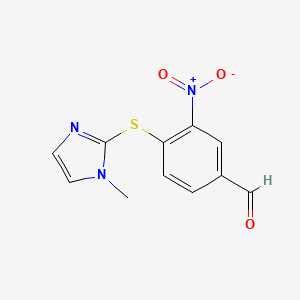
4-(1-Methyl-1H-imidazol-2-ylsulfanyl)-3-nitro-benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]phenylamine” is a rare and unique chemical provided by Sigma-Aldrich . It has a linear formula of C10H11N3S and a CAS Number of 133303-54-5 .
Molecular Structure Analysis
The molecular structure of “4-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]phenylamine” is represented by the linear formula C10H11N3S .Physical And Chemical Properties Analysis
The compound “4-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]phenylamine” has a molecular weight of 205.28 . It is a powder with a melting point of 97-98 degrees Celsius .Scientific Research Applications
Organic Synthesis
In the realm of organic chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its imidazole and benzaldehyde functional groups make it a candidate for nucleophilic aromatic substitution reactions . This allows for the introduction of various substituents, enabling the creation of a wide array of derivatives with potential pharmacological properties.
Medicinal Chemistry
Imidazole derivatives, like our compound of interest, are known for their broad spectrum of pharmacological activities. They have been studied for their potential anticancer, antimicrobial, antibacterial, antifungal, antioxidant, and anti-Parkinson activities . The nitro group in the compound could be reduced to an amine, offering further chemical versatility and the potential for drug development.
Materials Science
The compound’s molecular structure suggests it could be used in the design of fluorescent materials. The presence of both imidazole and benzaldehyde groups can be exploited to synthesize compounds that exhibit fluorescence, which is valuable in the development of new materials for sensors and imaging technologies .
Agricultural Chemistry
Imidazole derivatives are also significant in agriculture. They can be used to create compounds with potential use as agrochemicals, such as pesticides or herbicides. The sulfur moiety in the molecule could be key in interactions with various biological targets, providing a basis for the development of new agricultural chemicals .
Biotechnology
In biotechnological applications, the compound could be used as a building block for creating biomimetic catalysts or artificial acceptors. Its structure allows for the possibility of binding with biomolecules, which could be useful in designing enzymes or other proteins with novel functionalities .
Environmental Science
The compound’s potential antimicrobial properties could be harnessed in environmental science. It could be used in the synthesis of agents that target specific bacterial strains, contributing to the treatment of environmental contaminants and aiding in waste management and water treatment processes .
Safety and Hazards
properties
IUPAC Name |
4-(1-methylimidazol-2-yl)sulfanyl-3-nitrobenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3S/c1-13-5-4-12-11(13)18-10-3-2-8(7-15)6-9(10)14(16)17/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UURVCBPJISXKEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SC2=C(C=C(C=C2)C=O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24827378 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(1-Methyl-1H-imidazol-2-ylsulfanyl)-3-nitro-benzaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

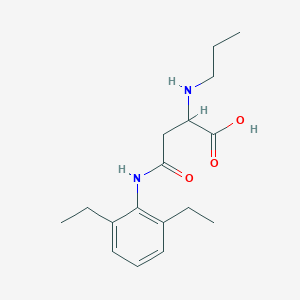
![Tert-butyl 3,7-diazabicyclo[4.2.0]octane-3-carboxylate hydrochloride](/img/structure/B2979585.png)
![2-[(6-nitro-2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetic acid](/img/structure/B2979589.png)
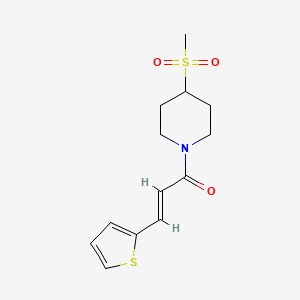
![(4-(4-isopropylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone](/img/structure/B2979591.png)
![N-(4-ethylphenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2979593.png)
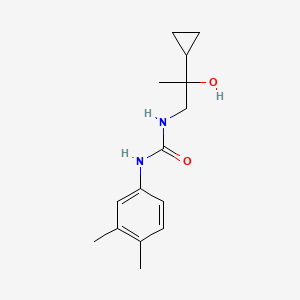
![4-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-1-methyl-1H-1,2,3-triazole](/img/structure/B2979596.png)
![6-methyl-2-{[1-(9H-purin-6-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2979597.png)
![2-[(2,5-Dichlorophenyl)methoxy]isoindole-1,3-dione](/img/structure/B2979599.png)
![N-(1-cyanocyclopentyl)-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide](/img/structure/B2979600.png)
![N-[1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2979601.png)
